

# 9-cis,13-cis-Retinol-d5 chemical structure and properties

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An In-depth Technical Guide to 9-cis,13-cis-Retinol-d5

## Introduction

**9-cis,13-cis-Retinol-d5** is a deuterated stable isotope-labeled form of 9,13-di-cis-retinol, a metabolite of Vitamin A.[1] As an essential micronutrient, Vitamin A and its various isomers, collectively known as retinoids, play crucial roles in numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The labeling of retinoids with stable isotopes like deuterium is invaluable for researchers, particularly in pharmacokinetic studies and quantitative analysis using mass spectrometry. This document provides a comprehensive overview of the chemical structure, properties, and applications of **9-cis,13-cis-Retinol-d5**, with a focus on its role in biological research and drug development.

# **Chemical Structure and Properties**

**9-cis,13-cis-Retinol-d5** is structurally identical to its parent compound, 9,13-di-cis-retinol, with the exception of five deuterium atoms replacing five hydrogen atoms on the polyene chain. This substitution minimally alters the chemical behavior of the molecule while significantly increasing its mass, making it an ideal internal standard for analytical quantification.[2]

Table 1: Chemical Identifiers and Properties



Property	Value
Chemical Name	(2E,4Z,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol-d5
Synonyms	9,13-Di-cis-retinol-d5, (9-cis,13-cis)-Retinol-d5[3]
Molecular Formula	C20H25D5O[1][2][3]
Molecular Weight	291.48 g/mol [1][3]

| Purity | Typically >98%[4]; ≥99% deuterated forms (d1-d5)[2] |

Table 2: Physicochemical Data

Property	Value
Appearance	Data not widely available; often supplied as a solution in acetonitrile[2]
Solubility	Slightly soluble in chloroform and methanol[2]
Storage Conditions	Store at -20°C or -80°C, protected from light[5]

| Applications | Analytical standard for HPLC, internal standard for GC-MS and LC-MS, research in drug development[2][3] |

# **Biological Significance and Signaling Pathway**

Retinoids exert their biological functions primarily through their active metabolite, retinoic acid. The various isomers of retinol serve as precursors for the biosynthesis of these active forms.[7] 9-cis-Retinol is a precursor to 9-cis-retinal and subsequently 9-cis-retinoic acid.[5][8]

The metabolic conversion pathway is a critical process for retinoid function:



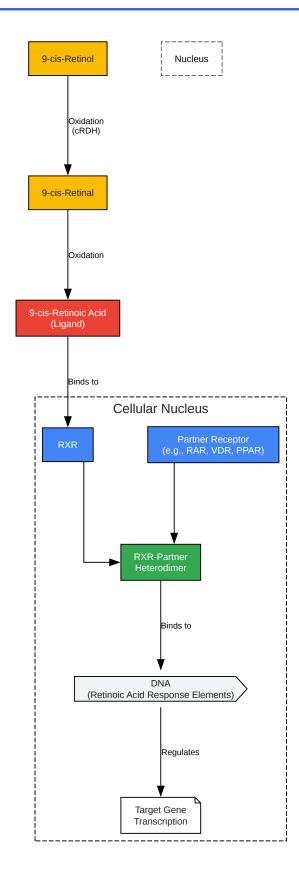




- Oxidation to Retinal: In target tissues, 9-cis-retinol is oxidized to 9-cis-retinal. This reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH).[8][9]
- Oxidation to Retinoic Acid: 9-cis-retinal is further oxidized to 9-cis-retinoic acid.
- Nuclear Receptor Activation: 9-cis-retinoic acid is a high-affinity ligand for Retinoid X
  Receptors (RXRs).[7][8] RXRs are nuclear receptors that form heterodimers with other
  nuclear receptors, including Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR),
  and Peroxisome Proliferator-Activated Receptors (PPARs).[7] This heterodimerization allows
  them to regulate the transcription of a wide array of target genes, thereby controlling cellular
  growth, differentiation, and apoptosis.[7][10]

The following diagram illustrates the metabolic and signaling cascade of 9-cis-retinoids.





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Caption: Metabolic and signaling pathway of 9-cis-retinoids.



## **Experimental Protocols: Use as an Internal Standard**

The primary application of **9-cis,13-cis-Retinol-d5** is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based methods like LC-MS or GC-MS.[2] The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise correction of sample loss during extraction and ionization variability.

Generalized Protocol for Quantification of 9-cis,13-cis-Retinol:

- Sample Preparation:
  - Homogenize the biological sample (e.g., plasma, tissue).
  - Spike the homogenate with a known concentration of 9-cis,13-cis-Retinol-d5. The amount added should be comparable to the expected concentration of the analyte.
- Extraction:
  - Perform a liquid-liquid or solid-phase extraction to isolate the retinoids from the matrix. A common method involves extraction with a non-polar solvent like hexane.
  - Evaporate the solvent under a stream of nitrogen.
- Derivatization (Optional for GC-MS):
  - For GC-MS analysis, derivatize the hydroxyl group of the retinol to increase its volatility (e.g., silylation).
- Instrumental Analysis (LC-MS/MS):
  - Reconstitute the dried extract in a suitable mobile phase.
  - Inject the sample into an LC-MS/MS system.
  - Use a suitable chromatographic method (e.g., reverse-phase HPLC) to separate the retinoids.

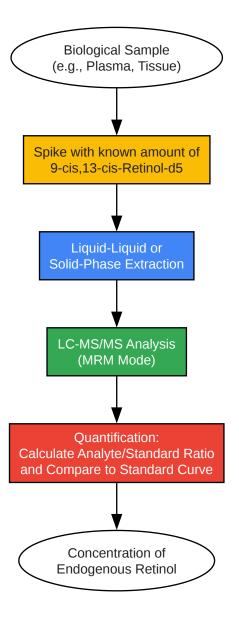


 Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode.

#### Data Analysis:

- Calculate the ratio of the peak area of the analyte (unlabeled retinol) to the peak area of the internal standard (9-cis,13-cis-Retinol-d5).
- Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

The following diagram outlines this typical experimental workflow.





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Caption: Workflow for quantification using a deuterated internal standard.

## Conclusion

**9-cis,13-cis-Retinol-d5** is a critical tool for researchers in the fields of nutrition, pharmacology, and molecular biology. Its use as an internal standard enables highly accurate and precise quantification of endogenous retinoid levels, which is essential for understanding the pharmacokinetics of retinoid-based drugs and elucidating the complex roles of Vitamin A metabolism in health and disease. The data and protocols presented in this guide offer a foundational resource for scientists and professionals working with this important compound.

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